5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate
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Overview
Description
5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate is a synthetic compound known for its potent inhibitory effects on N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate typically involves a multi-step process:
Preparation of 5-phenylpentyl-chlorocarbonate: This step involves the reaction of 5-phenylpentanol with triphosgene in the presence of pyridine and toluene.
Formation of (2R,3S)-3-hydroxy-2-({[(5-phenylpentyl)-oxy]-carbonyl}-amino)-butanoic acid: This intermediate is synthesized by reacting 5-phenylpentyl-chlorocarbonate with D-threonine in the presence of NaHCO3 and tetrabutylammonium bromide in a mixture of THF and water.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to maintain yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the oxetan-3-yl group, potentially altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, particularly at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various carbamate derivatives with different functional groups .
Scientific Research Applications
5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate involves the inhibition of N-acylethanolamine acid amidase (NAAA). By inhibiting NAAA, the compound prevents the degradation of fatty acid ethanolamides such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). This leads to increased levels of these lipid signaling molecules, which exert anti-inflammatory and analgesic effects through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate is unique due to its specific structural features, such as the oxetan-3-yl group, which contribute to its high potency and selectivity as an NAAA inhibitor. This structural uniqueness allows it to effectively modulate lipid signaling pathways, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate |
InChI |
InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19) |
InChI Key |
PTVDTLVLQXSSEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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